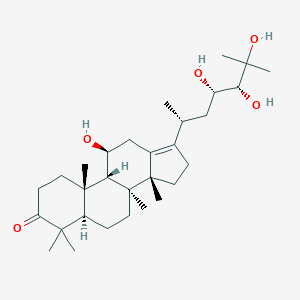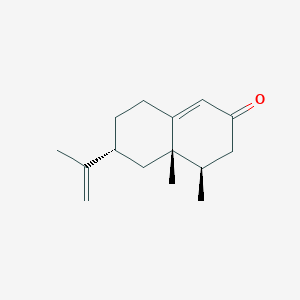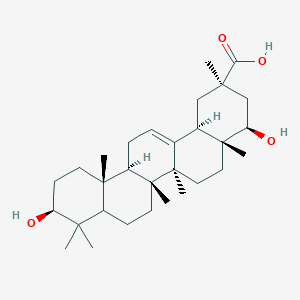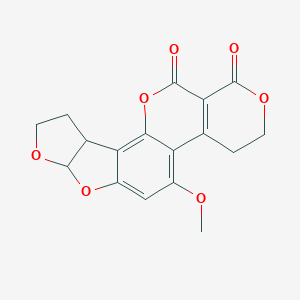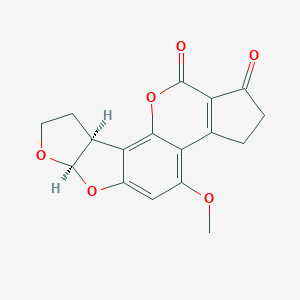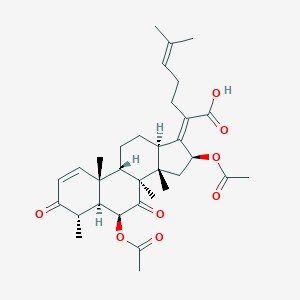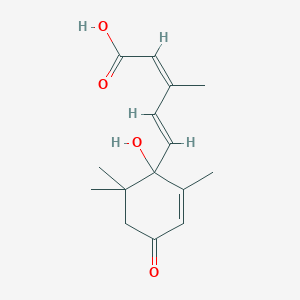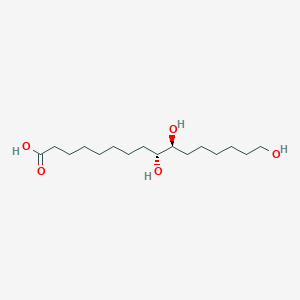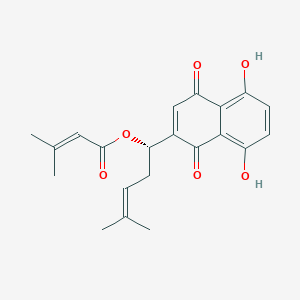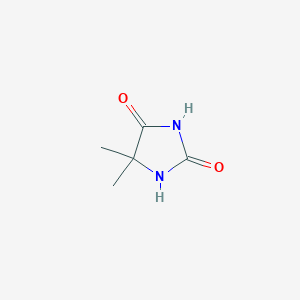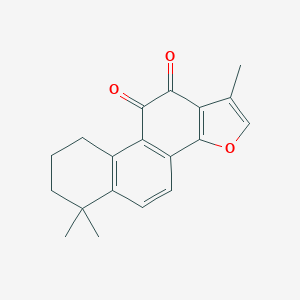
丹参酮IIA
科学研究应用
丹参酮IIA在科学研究中具有广泛的应用:
作用机制
丹参酮IIA通过多种机制发挥作用:
抗癌活性: 它抑制肿瘤细胞生长和增殖、转移、浸润和血管生成。
抗炎活性: This compound通过调节免疫细胞的功能和活化来减少炎症介质的产生并恢复异常的信号通路.
心脏保护作用: 它可以扩张冠状动脉,减少心肌缺血,增强微循环,降低心肌氧需求.
6. 与相似化合物的比较
This compound属于一类称为丹参酮的亲脂性松香烷二萜化合物。类似的化合物包括:
- 隐丹参酮
- 丹参酮I
- 二氢丹参酮I
- 丹参酮IIB
- 甲基丹参酮
- 异丹参酮I
- 异隐丹参酮I
- 异隐丹参酮II
独特性: This compound因其广泛的药理活性及其调节多种信号通路的能力而脱颖而出,使其成为治疗应用中的一种通用化合物 .
生化分析
Biochemical Properties
Tanshinone IIA plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and nitric oxide synthase (NOS), which are involved in inflammatory processes . Additionally, Tanshinone IIA interacts with proteins like Bcl-2 and Bax, modulating apoptotic pathways in cancer cells . These interactions highlight the compound’s ability to regulate oxidative stress, inflammation, and apoptosis.
Cellular Effects
Tanshinone IIA exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it inhibits oxidative stress and inflammatory damage, thereby improving endothelial cell function . In cancer cells, Tanshinone IIA induces apoptosis, inhibits cell proliferation, and suppresses metastasis by modulating cell signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB . Furthermore, Tanshinone IIA influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases .
Molecular Mechanism
At the molecular level, Tanshinone IIA exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in inflammation and apoptosis, such as MMPs and NOS . Tanshinone IIA also modulates the expression of genes related to cell survival and death, including Bcl-2, Bax, and caspases . Additionally, it affects various signaling pathways, such as PI3K/Akt, JAK/STAT, and NF-κB, leading to the inhibition of tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tanshinone IIA have been observed to change over time. Studies have shown that Tanshinone IIA is relatively stable and maintains its bioactivity over extended periods In vitro and in vivo studies have demonstrated that Tanshinone IIA can exert sustained anti-inflammatory, antioxidant, and anticancer effects over time .
Dosage Effects in Animal Models
The effects of Tanshinone IIA vary with different dosages in animal models. At lower doses, Tanshinone IIA has been shown to exert protective effects on the cardiovascular system, reducing myocardial infarct size and improving cardiac function . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Tanshinone IIA is involved in various metabolic pathways, including hydroxylation and dehydrogenation . In the liver, it is primarily metabolized by cytochrome P450 enzymes, such as CYP2A6 . These metabolic pathways play a crucial role in the compound’s bioavailability and therapeutic efficacy. Additionally, Tanshinone IIA has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacological properties .
Transport and Distribution
Within cells and tissues, Tanshinone IIA is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues, such as the liver and heart . These interactions influence the compound’s localization and accumulation, contributing to its therapeutic effects.
Subcellular Localization
Tanshinone IIA’s subcellular localization plays a critical role in its activity and function. It has been found to localize in the mitochondria and nuclei of cells, where it exerts its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals may direct Tanshinone IIA to specific compartments or organelles, further modulating its pharmacological properties .
准备方法
合成路线及反应条件: 丹参酮IIA可以通过多种方法合成。 一种值得注意的合成路线涉及碱介导的呋喃环形成和乙酰丙酮缩合反应,用于构建邻醌环 . 另一种方法包括使用三氧化硫或三氧化硫化合物在有机溶剂中对this compound进行磺化 .
工业生产方法: this compound的工业生产通常涉及从丹参根中提取。 提取过程通常包括干燥根部,然后进行溶剂提取和纯化,以分离this compound .
化学反应分析
反应类型: 丹参酮IIA经历各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: this compound可以在酸性条件下使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。
取代: 取代反应通常涉及使用溴或氯等试剂的卤化。
主要产物: 这些反应形成的主要产物包括羟基丹参酮、甲基丹参酮和二氢丹参酮I .
相似化合物的比较
Tanshinone IIA is part of a class of lipophilic abietane diterpene compounds known as tanshinones. Similar compounds include:
- Cryptotanshinone
- Tanshinone I
- Dihydrotanshinone I
- Tanshinone IIB
- Methyltanshinone
- Isotanshinone I
- Isocryptotanshinone I
- Isocryptotanshinone II
Uniqueness: Tanshinone IIA stands out due to its broad spectrum of pharmacological activities and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
属性
IUPAC Name |
1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXITZLLTYIPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205352 | |
| Record name | Tanshinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 mg/mL methanol | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin. | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
568-72-9 | |
| Record name | Tanshinone IIA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANSHINONE IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tanshinone II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tanshinone IIA exert its anti-tumor effects?
A1: Tanshinone IIA exhibits anti-tumor activity through multiple mechanisms. It has been shown to:
- Induce apoptosis: Tanshinone IIA triggers apoptosis in various cancer cells, including human colon adenocarcinoma cells [], leukemia THP-1 cells [], and human lung cancer cells [], through both intrinsic (mitochondrial-mediated) and extrinsic (Fas-mediated) pathways.
- Inhibit proliferation: Studies demonstrate that Tanshinone IIA can inhibit the proliferation of human breast cancer cells [], human esophageal cancer cells [], and nasopharyngeal carcinoma cells [] by arresting cell cycle progression and suppressing the expression of proliferation-related proteins.
- Suppress angiogenesis: Tanshinone IIA effectively inhibits the formation of new blood vessels, crucial for tumor growth and metastasis. It achieves this by downregulating vascular endothelial growth factor (VEGF) expression in hepatocellular carcinoma cells [] and breast cancer cells [], as well as through inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway in retinal pigment epithelial cells [].
Q2: What is the role of Tanshinone IIA in protecting against cardiac hypertrophy?
A2: Tanshinone IIA demonstrates cardioprotective effects, particularly against cardiac hypertrophy, by:
- Inhibiting the calcineurin/NFATc3 pathway: Tanshinone IIA effectively attenuates isoproterenol-induced cardiac hypertrophy in cardiomyocytes by suppressing the calcineurin/NFATc3 signaling pathway, a key regulator of cardiac hypertrophy []. This inhibition prevents the upregulation of hypertrophic markers like ANP, BNP, and β-MHC.
Q3: How does Tanshinone IIA contribute to neuroprotection in Parkinson’s disease?
A3: Tanshinone IIA exhibits neuroprotective effects in a mouse model of Parkinson’s disease by:
- Reducing oxidative stress: It effectively inhibits oxidative stress induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice by upregulating the DJ-1/Nrf2/HO-1 pathway, thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels [].
- Protecting dopaminergic neurons: Tanshinone IIA protects dopaminergic neurons from MPTP-induced degeneration, potentially through its antioxidant effects and modulation of apoptotic pathways [].
Q4: What is the molecular formula and weight of Tanshinone IIA?
A4: The molecular formula of Tanshinone IIA is C20H18O3, and its molecular weight is 306.36 g/mol.
Q5: Is there any spectroscopic data available for Tanshinone IIA?
A5: Yes, various spectroscopic techniques have been employed to characterize Tanshinone IIA, including:
- LC-MS/MS: This technique has been used to identify and characterize metabolites of Tanshinone IIA in rat bile, urine, and feces [].
- HPLC: High-performance liquid chromatography (HPLC) is commonly used to quantify Tanshinone IIA in biological samples, such as in pharmacokinetic studies [].
Q6: What factors can affect the stability of Tanshinone IIA?
A6: Tanshinone IIA stability is influenced by several factors, including:
- Temperature: High temperatures can accelerate the degradation of Tanshinone IIA in solution [].
- Light exposure: Exposure to light can also lead to degradation, highlighting the importance of storage in light-protected containers [].
Q7: How can the stability of Tanshinone IIA be improved for pharmaceutical applications?
A7: Various formulation strategies can enhance the stability and bioavailability of Tanshinone IIA:
- Nano-encapsulation: Encapsulating Tanshinone IIA in nanoparticles, such as PLGA-PEG-COOH nanoparticles [], can protect it from degradation, enhance its solubility, and improve its delivery to target tissues.
- Microemulsion formulation: Developing Tanshinone IIA microemulsions for parenteral injection is another approach to improve its solubility and stability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


